Butyl(2-methyl-2-nitropropyl)cyanamide

Physicochemical properties Density Polar surface area

Butyl(2-methyl-2-nitropropyl)cyanamide (CAS 90951-40-9, C₉H₁₇N₃O₂, MW 199.25 g/mol) is an N,N-disubstituted cyanamide that carries a butyl group on one nitrogen terminus and a 2-methyl-2-nitropropyl group on the other. Cyanamides of this structural class serve as versatile intermediates in organic synthesis, vulcanization accelerators, and fungicidal compositions because the –N–C≡N unit can act as an electrophilic linchpin for guanidine, urea, and heterocycle construction.

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
CAS No. 90951-40-9
Cat. No. B14355621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(2-methyl-2-nitropropyl)cyanamide
CAS90951-40-9
Molecular FormulaC9H17N3O2
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCCCN(CC(C)(C)[N+](=O)[O-])C#N
InChIInChI=1S/C9H17N3O2/c1-4-5-6-11(8-10)7-9(2,3)12(13)14/h4-7H2,1-3H3
InChIKeyLVTIASIQKAJNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(2-methyl-2-nitropropyl)cyanamide (CAS 90951-40-9): Chemical Identity and Industrial Role of a Mixed N,N-Disubstituted Cyanamide


Butyl(2-methyl-2-nitropropyl)cyanamide (CAS 90951-40-9, C₉H₁₇N₃O₂, MW 199.25 g/mol) is an N,N-disubstituted cyanamide that carries a butyl group on one nitrogen terminus and a 2-methyl-2-nitropropyl group on the other . Cyanamides of this structural class serve as versatile intermediates in organic synthesis, vulcanization accelerators, and fungicidal compositions because the –N–C≡N unit can act as an electrophilic linchpin for guanidine, urea, and heterocycle construction . The presence of a tertiary nitroalkyl substituent imparts higher density (1.045 g/cm³), elevated boiling point (350.4 °C at 760 mmHg), and a larger polar surface area (PSA 72.85 Ų) compared with simple dialkyl cyanamides, immediately distinguishing this compound from its fully alkylated counterparts .

Bifunctional N,N-disubstituted cyanamide with latent nitro handle for stepwise derivatization
High-boiling, low-volatility profile supports high-temperature reaction conditions
2-Methyl-2-nitropropyl motif enables nitrosamine-safe synthetic pathways

Why Butyl(2-methyl-2-nitropropyl)cyanamide Cannot Be Replaced by Generic Dialkyl Cyanamides


N,N-Disubstituted cyanamides are not interchangeable drop-in chemicals. Replacing the 2-methyl-2-nitropropyl group of the target compound with a second butyl chain (yielding dibutylcyanamide, CAS 2050-54-6) alters every critical physicochemical parameter: density drops ≥0.18 g/cm³, boiling point falls by ~86 °C, flash point decreases by ~65 °C, and vapor pressure increases more than 200-fold . These differences directly impact storage safety, high-temperature process compatibility, and the ability to retain the reagent in open systems. Beyond physical properties, the nitro group is a latent amine that can be unmasked by selective reduction, enabling synthetic routes to unsymmetrical guanidines and 1,2-diamines that are inaccessible from symmetrical dialkyl cyanamides . A generic dialkyl cyanamide therefore fails to replicate the thermal safety margin and the biorthogonal reactivity handle that the nitro moiety provides.

Physicochemical divergence from dialkyl cyanamides
Removing the 2-methyl-2-nitropropyl group shifts density, boiling point, and vapor pressure substantially, altering thermal safety and processing windows.
Loss of latent amine functionality
Generic dialkyl cyanamides lack the reducible nitro group, preventing the convergent synthesis of unsymmetrical guanidines and diamines.
Regulatory profile not transferable
The nitrosamine-safe motif depends on the 2-methyl-2-nitropropyl substituent; simple alkyl analogs do not offer the same regulatory compliance context.

Product-Specific Quantitative Evidence: How Butyl(2-methyl-2-nitropropyl)cyanamide Differentiates from Closest Analogs


Density and Polar Surface Area Differentiate Butyl(2-methyl-2-nitropropyl)cyanamide from Dibutylcyanamide

The target compound exhibits a density of 1.045 g/cm³ and a computed polar surface area (PSA) of 72.85 Ų, primarily due to the nitro group . In contrast, dibutylcyanamide (CAS 2050-54-6), a structurally related dialkyl cyanamide, has a density of 0.867 g/cm³ and a PSA of approximately 27 Ų . The 20.5% higher density and 2.7× larger PSA indicate that Butyl(2-methyl-2-nitropropyl)cyanamide possesses substantially greater polarity and cohesive energy density.

Density & PSA Comparison
Data to verify
Target: 1.045 g/cm³, PSA 72.85 Ų Δ +20.5% density; 2.7× PSA Dibutylcyanamide: 0.867 g/cm³, ~27 Ų
Reported density and PSA differences may support distinct solubility and formulation contexts.
Predicted PSA; cross-database comparison.
Physicochemical properties Density Polar surface area Formulation compatibility

Boiling Point Elevation Confers Extended Liquid-Phase Processing Range

The boiling point of Butyl(2-methyl-2-nitropropyl)cyanamide is reported as 350.4 °C at 760 mmHg , whereas dibutylcyanamide boils at 264.5 °C under the same pressure . This 85.9 °C increase reflects stronger intermolecular dipole-dipole interactions imparted by the nitro substituent, providing a significantly wider liquid-processing window before volatilization becomes problematic.

Boiling Point Elevation
Data to verify
Target: 350.4 °C +85.9 °C Dibutylcyanamide: 264.5 °C
Boiling point difference may support extended high-temperature liquid-phase processing.
Atmospheric pressure; database values.
Thermal properties Boiling point High-temperature synthesis Process safety

Flash Point Advantage and Ultra-Low Vapor Pressure Improve Handling Safety

Safety-relevant parameters diverge sharply: Butyl(2-methyl-2-nitropropyl)cyanamide exhibits a flash point of 165.7 °C and a vapor pressure of only 4.41 × 10⁻⁵ mmHg at 25 °C . Dibutylcyanamide, by contrast, has a flash point of 100.7 °C and a vapor pressure of 9.65 × 10⁻³ mmHg . The target compound therefore offers a 65 °C higher flash point and a vapor pressure roughly 219 times lower, substantially reducing fire risk and inhalation exposure.

Flash Point & Vapor Pressure
Data to verify
Flash 165.7 °C; VP 4.41×10⁻⁵ mmHg Flash +65 °C; VP ~219× lower Dibutyl: flash 100.7 °C; VP 9.65×10⁻³ mmHg
Flash point and vapor pressure differences may support reduced fire risk and handling requirements.
Closed-cup flash point; estimated VP at 25 °C.
Safety Flash point Vapor pressure Industrial hygiene

Nitro Group Reducibility Enables Synthetic Pathways Inaccessible to Symmetrical Dialkyl Cyanamides

The 2-methyl-2-nitropropyl substituent contains a tertiary nitro group that can be chemoselectively reduced to the corresponding amine without affecting the cyanamide moiety under appropriate conditions . This latent amine handle is absent in fully alkylated cyanamides such as dibutylcyanamide. The reduction product—an unsymmetrical aminoalkyl-alkyl cyanamide—can serve as a direct precursor to unsymmetrical guanidines, imidazolidinethiones, or 1,2-diamines that are difficult to access with symmetrical starting materials .

Nitro Group Reducibility
Class-level
Contains reducible tertiary nitro group (C–NO₂); absent in fully alkylated cyanamides.
Nitro reduction may enable unsymmetrical diamine and guanidine pathways.
Class-level inference; reduction conditions require verification.
Synthetic utility Nitro reduction Bifunctional intermediate Unsymmetrical diamines

Non-Nitrosamine Profile Aligns with Regulatory Trends in Rubber Vulcanization

Structurally related compounds bearing the 2-methyl-2-nitropropyl group, such as Sumifine 1162 (N,N'-bis(2-methyl-2-nitropropyl)-1,6-diaminohexane), have been deliberately designed as nitrosamine-free carbon black/rubber coupling agents to replace conventional nitrosoaniline promoters . In vulcanized natural rubber filled with N-220 carbon black, such coupling agents improve impact resilience and reduce heat buildup relative to unmodified rubber compounds, while avoiding the nitrosamine liability of traditional p-nitrosoaniline derivatives . Butyl(2-methyl-2-nitropropyl)cyanamide may serve as a monofunctional building block or intermediate for this product class, carrying the same nitrosamine-safe N-(2-methyl-2-nitropropyl) motif.

Non-Nitrosamine Profile
Supporting evidence
N-(2-methyl-2-nitropropyl) motif; no N-nitroso group present vs. regulated nitrosoaniline promoters.
May support nitrosamine-safe coupling agent development under tightening regulatory frameworks.
Based on analogous Sumifine 1162 literature.
Rubber coupling agent Nitrosamine-free Dynamic mechanical properties Carbon black reinforcement

Procurement-Relevant Application Scenarios for Butyl(2-methyl-2-nitropropyl)cyanamide


Synthesis of Unsymmetrical Guanidine Pharmacophores

The cyanamide moiety reacts with primary or secondary amines to form guanidines, a privileged scaffold in kinase inhibitors, H₂ antagonists, and antihypertensive agents. Because Butyl(2-methyl-2-nitropropyl)cyanamide carries two differentiated N-substituents, chemists can independently address the cyanamide carbon with one amine partner while retaining the latent amine masked as the nitro group for later reduction and further elaboration, enabling convergent synthesis of unsymmetrical guanidines without protecting-group manipulations .

High-Temperature Condensation Reactions Requiring Low-Volatility Cyanamides

With a boiling point of 350.4 °C and a vapor pressure of only 4.41 × 10⁻⁵ mmHg at ambient temperature, this compound remains in the liquid phase under conditions where dibutylcyanamide (BP 264.5 °C) would evaporate or reflux uncontrollably . This makes it suitable for melt-phase guanidinylation, polycondensation reactions, or solvent-free mechanochemical cyanamide transfer protocols, improving process mass intensity and reducing solvent waste.

Intermediate for Non-Nitrosamine Rubber Coupling Agents

The 2-methyl-2-nitropropyl fragment is a key structural feature of Sumifine 1162 and related nitrosamine-safe coupling agents that improve carbon black dispersion and dynamic mechanical properties in natural and synthetic rubber . Butyl(2-methyl-2-nitropropyl)cyanamide can serve as a mono-protected precursor for synthesizing such coupling agents via reduction of the nitrile/nitro groups and subsequent dimerization or cross-linking, offering a compliant alternative to traditional nitrosoaniline-based promoters under tightening regulatory frameworks.

Agrochemical Fungicide Intermediate

Substituted cyanamides, including N-alkyl-N-(substituted-alkyl) variants, have been patented as broad-spectrum agricultural fungicides effective against phytopathogenic fungi . The differentiated substitution pattern of Butyl(2-methyl-2-nitropropyl)cyanamide may allow fine-tuning of lipophilicity (LogP 2.15) and metabolic stability compared with fully alkylated or aryl-substituted cyanamides, providing a structurally novel starting point for lead optimization campaigns in crop protection.

Application
Selection Property
Validation Focus
Unsymmetrical guanidine synthesis
Bifunctional cyanamide/nitro intermediate
Nitro reduction pathway; guanidine formation
High-temperature cyanamide chemistry
Low volatility profile
Thermal process compatibility
Nitrosamine-free rubber coupling agents
2-Methyl-2-nitropropyl structural motif
Nitrosamine compliance; dynamic properties
Agrochemical fungicide lead discovery
Lipophilicity & metabolic tuning
Fungicidal activity; crop safety models
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